p-Anisidine

Beschreibung

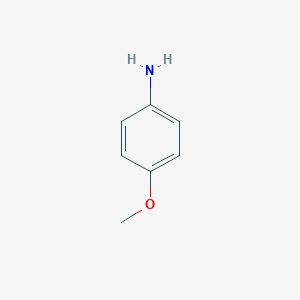

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAAPTBBJKJZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO, Array | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20265-97-8 (hydrochloride) | |

| Record name | p-Anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7024532 | |

| Record name | 4-Methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-anisidine appears as brown crystals or dark brown solid. Characteristic amine odor. (NTP, 1992), Yellow to brown, crystalline solid with an amine-like odor; [NIOSH], Solid, COLOURLESS-TO-BROWN CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow to brown, crystalline solid with an amine-like odor. | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

469 °F at 760 mmHg (NTP, 1992), 243 °C, 243.00 °C. @ 760.00 mm Hg, 475 °F | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Anisidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

41 °F (NTP, 1992), 5 °C, 122 °C (251.6 °F) (closed cup), 122 °C | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in acetone, benzene; very soluble in ether, ethanol, In water, 2.10X10+4 mg/L at 20 °C, 21 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2.2 (moderate), Moderate | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Anisidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.071 at 135 °F (NTP, 1992) - Denser than water; will sink, 1.071 at 57 °C/4 °C, 1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.07 | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.28 (Air = 1), Relative vapor density (air = 1): 4.3 | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.1 mmHg at 68 °F (NTP, 1992), 0.03 [mmHg], 3.0X10-2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 2, (77 °F): 0.006 mmHg | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White solid, Fused crystalline mass, Crystals, plates from aqueous solution, Yellow to brown, crystalline solid | |

CAS No. |

104-94-9, 29191-52-4 | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575917SNR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BZ532910.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

135 °F (NTP, 1992), 57.2 °C, 57 °C, 135 °F | |

| Record name | P-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Anisidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Comprehensive Technical Guide to p-Anisidine for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental properties, applications, and handling protocols for p-Anisidine (4-methoxyaniline), a versatile aromatic compound widely utilized in research and industrial laboratories.

Core Properties of p-Anisidine

p-Anisidine is a white to brownish crystalline solid with a characteristic amine-like odor.[1][2][3] It is an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[4][5] Its utility in the laboratory also extends to analytical chemistry, most notably in the determination of oxidative rancidity in fats and oils.[6]

Physicochemical Data

A summary of the key physical and chemical properties of p-Anisidine is presented in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₇H₉NO[3] |

| Molecular Weight | 123.15 g/mol [2] |

| Appearance | White to light brown crystalline solid[7] |

| Odor | Amine-like, fishy[1][7] |

| Melting Point | 57-59 °C[7] |

| Boiling Point | 243 °C[7] |

| Density | 1.07 g/cm³[7] |

| Solubility | Moderately soluble in water (21 g/L at 20 °C); highly soluble in methanol, ethanol, and diethyl ether.[7] |

| pKa (of conjugate acid) | 5.34 at 25 °C[7] |

| Vapor Pressure | 0.02 hPa at 20 °C[7] |

Spectroscopic Data

| Spectroscopic Technique | Key Features |

| UV-Vis | Maximum absorption at 350 nm is utilized in the p-Anisidine value test for fats and oils.[8] |

| IR | The infrared spectrum shows characteristic peaks for the amine and methoxy (B1213986) functional groups. |

| NMR | The ¹H and ¹³C NMR spectra are consistent with the 4-methoxyaniline structure. |

Safety and Handling

p-Anisidine is classified as a toxic substance and requires careful handling to minimize exposure.[9]

Hazards:

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[9] Prolonged or repeated exposure may cause damage to organs.[9] It is also suspected of causing cancer.

-

Irritation: It is a strong irritant to the skin and eyes.[4]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[9]

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile or neoprene).[9]

-

Safety goggles or a face shield.[9]

-

Protective clothing such as a lab coat or apron.[9]

-

In areas with inadequate ventilation, a respirator with an organic vapor cartridge should be used.[9]

Storage:

-

Store in a cool, dry, and well-ventilated area.[9]

-

Keep away from direct sunlight and sources of ignition.[9]

-

Containers should be tightly closed.[9]

-

Store separately from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[4][9]

Key Laboratory Applications and Experimental Protocols

p-Anisidine is a valuable reagent in both analytical and synthetic chemistry. Its primary applications include the determination of the p-Anisidine Value (p-AV) in fats and oils and as a precursor in the synthesis of azo dyes.

Determination of p-Anisidine Value (p-AV) in Fats and Oils

The p-Anisidine value is a measure of the secondary oxidation products, primarily aldehydes, in fats and oils.[2] This value is an important indicator of the quality and shelf-life of these products.[2] The official method for this determination is the AOCS Official Method Cd 18-90.[1][8]

Principle: p-Anisidine reacts with aldehydes in the sample to form a colored product that can be quantified spectrophotometrically at 350 nm.[2][8]

Apparatus:

-

Volumetric flasks (25 mL)

-

Pipettes (5 mL and 1 mL)

-

Spectrophotometer suitable for measurement at 350 nm

-

Cuvettes (1 cm path length)

-

Test tubes with stoppers

Reagents:

-

Isooctane (B107328) (2,2,4-trimethylpentane): Spectrophotometric grade.

-

Glacial Acetic Acid: Analytical reagent grade.

-

p-Anisidine Reagent: 0.25% (w/v) solution of p-anisidine in glacial acetic acid. This solution should be freshly prepared and protected from light.

Procedure:

-

Sample Preparation: Accurately weigh a suitable amount of the oil or fat sample (e.g., 0.5-2.0 g) into a 25 mL volumetric flask. Dissolve the sample in and dilute to the mark with isooctane.

-

Blank Preparation: Pipette 5 mL of isooctane into a test tube.

-

Sample Reaction: Pipette 5 mL of the sample solution into a separate test tube.

-

Reagent Addition: To both the blank and sample test tubes, add 1 mL of the p-Anisidine reagent. Stopper the tubes and shake well.

-

Incubation: Allow the reactions to proceed for exactly 10 minutes at room temperature, protected from light.[4]

-

Spectrophotometric Measurement: Measure the absorbance of the sample solution at 350 nm against the blank solution.

Calculation: The p-Anisidine Value (p-AV) is calculated using the following formula: p-AV = (25 × (1.2 × As - Ab)) / m Where:

-

As = absorbance of the sample solution after reaction with p-anisidine

-

Ab = absorbance of the sample solution before reaction with p-anisidine (if measured)

-

m = mass of the sample in grams

Below is a Graphviz diagram illustrating the experimental workflow for the p-Anisidine value determination.

Caption: Experimental workflow for p-Anisidine value determination.

Synthesis of Azo Dyes

p-Anisidine is a common precursor for the synthesis of azo dyes, which are characterized by the -N=N- functional group. The synthesis is typically a two-step process involving diazotization followed by an azo coupling reaction.

Principle:

-

Diazotization: The primary aromatic amine group of p-anisidine is converted into a diazonium salt by reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C).

-

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo dye.

Apparatus:

-

Beakers

-

Ice bath

-

Stirring plate and stir bar

-

Buchner funnel and filter flask

Reagents:

-

p-Anisidine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Phenol

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

Procedure:

Part 1: Diazotization of p-Anisidine

-

Dissolve a specific molar amount of p-anisidine in a solution of concentrated hydrochloric acid and water in a beaker.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite with an equimolar amount to the p-anisidine solution. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete formation of the p-methoxybenzenediazonium chloride solution.

Part 2: Azo Coupling with Phenol

-

In a separate beaker, dissolve an equimolar amount of phenol in an aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the cold phenoxide solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

Isolation: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude dye with cold water to remove any unreacted salts. The dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

The following Graphviz diagram illustrates the general workflow for the synthesis of an azo dye using p-Anisidine.

Caption: General workflow for the synthesis of an azo dye from p-Anisidine.

References

- 1. quora.com [quora.com]

- 2. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Anisidine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. US3380988A - Diazonium salts and process for their preparation - Google Patents [patents.google.com]

- 6. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Azo coupling - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to p-Anisidine: Chemical Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisidine, also known as 4-methoxyaniline, is an aromatic organic compound with the chemical formula CH₃OC₆H₄NH₂. It is a white crystalline solid that may darken on exposure to air and light. As a versatile chemical intermediate, p-Anisidine finds significant applications in the synthesis of dyes, pharmaceuticals, and as a reagent in analytical chemistry.[1] This guide provides a comprehensive overview of its chemical structure, properties, key applications, and detailed experimental protocols relevant to its use in research and development.

Chemical Structure and Identification

p-Anisidine is a substituted aniline, where a methoxy (B1213986) group (-OCH₃) is attached to the para (4th) position of the benzene (B151609) ring relative to the amino group (-NH₂).

CAS Number: 104-94-9

Chemical Structure Diagram

Caption: Chemical structure of p-Anisidine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of p-Anisidine.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [2] |

| Molar Mass | 123.15 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 57.2 °C | |

| Boiling Point | 243 °C | |

| Solubility | Moderately soluble in water; soluble in ethanol, ether | [1] |

| Density | 1.09 g/cm³ | [1] |

Applications

p-Anisidine is a crucial building block and reagent in various fields:

-

Dye Synthesis: It serves as a precursor for the production of a wide range of azo dyes.[1]

-

Pharmaceutical Intermediate: It is used in the synthesis of various active pharmaceutical ingredients, including the expectorant guaiacol.[1]

-

Analytical Reagent: p-Anisidine is famously used to determine the level of oxidation in fats and oils through the Anisidine Value (AV) test.[3]

-

Corrosion Inhibition: It also finds application as a corrosion inhibitor for steel.[1]

Experimental Protocols

Synthesis of p-Anisidine via Catalytic Hydrogenation of p-Nitroanisole

This method offers an environmentally benign route with high yields.

Materials:

-

p-Nitroanisole

-

Tetrahydrofuran (THF), analytical grade

-

Raney-RuNiC catalyst

-

Hydrogen gas (99.99% purity)

-

Autoclave with magnetic stirring

Procedure:

-

Charge the autoclave with p-nitroanisole, THF as the solvent, and the Raney-RuNiC catalyst.

-

Seal the autoclave and purge with hydrogen gas to remove air.

-

Heat the mixture to the desired reaction temperature (e.g., 100°C) while stirring.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1.0 MPa).

-

Maintain the reaction conditions with continuous stirring. Monitor the reaction progress by gas chromatography.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Separate the catalyst from the reaction mixture by filtration.

-

The resulting solution contains p-anisidine, which can be purified by distillation or recrystallization.

Determination of Anisidine Value (AV) in Fats and Oils (AOCS Official Method Cd 18-90)

This protocol is a standard method for assessing the secondary oxidation of fats and oils.[3][4]

Principle: Secondary oxidation products in fats and oils, such as aldehydes, react with p-anisidine to form a colored product. The intensity of the color, measured spectrophotometrically, is proportional to the amount of these oxidation products.[3]

Materials:

-

Isooctane (B107328) (2,2,4-trimethylpentane)

-

Glacial acetic acid

-

p-Anisidine

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh a suitable amount of the oil or fat sample and dissolve it in isooctane in a volumetric flask to a known volume.

-

p-Anisidine Reagent Preparation: Prepare a solution of p-anisidine in glacial acetic acid. This reagent should be freshly prepared and protected from light.

-

Reaction:

-

To one aliquot of the sample solution, add the p-anisidine reagent.

-

To a second aliquot (the blank), add glacial acetic acid without p-anisidine.

-

-

Incubation: Allow the reaction to proceed for a specific time (typically 10 minutes) in the dark.

-

Spectrophotometric Measurement: Measure the absorbance of both the sample and the blank solutions at 350 nm against pure isooctane.

-

Calculation: The Anisidine Value is calculated using the following formula: AV = 25 × (1.2 × As - Ab) / m Where:

-

As = absorbance of the sample solution after reaction with p-anisidine

-

Ab = absorbance of the blank solution

-

m = mass of the sample in grams

-

Synthesis of an Azo Dye using p-Anisidine

This protocol outlines the general procedure for preparing an azo dye.

Step 1: Diazotization of p-Anisidine

Caption: Diazotization of p-Anisidine.

Materials:

-

p-Anisidine

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452) (NaNO₂)

-

Ice

-

Coupling agent (e.g., 2-naphthol, phenol, or another aromatic compound)

-

Sodium hydroxide (B78521) (for phenolic coupling agents) or sodium acetate (B1210297) (for amino coupling agents)

Procedure:

-

Diazotization:

-

Dissolve p-anisidine in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir continuously. The formation of the diazonium salt is indicated by a change in the solution.

-

-

Coupling Reaction:

-

Prepare a solution of the coupling agent. If using a phenol, dissolve it in an aqueous sodium hydroxide solution. If using an amine, dissolve it in a suitable solvent.

-

Cool the coupling agent solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

-

A brightly colored azo dye will precipitate.

-

-

Isolation and Purification:

-

Allow the reaction to go to completion.

-

Collect the precipitated dye by filtration.

-

Wash the dye with cold water to remove any unreacted starting materials and salts.

-

The dye can be further purified by recrystallization from an appropriate solvent.

-

Toxicology and Metabolic Activation

p-Anisidine is classified as toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1] Chronic exposure has been linked to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, and it is also a suspected carcinogen.[1]

The carcinogenicity of aromatic amines like p-anisidine is often linked to their metabolic activation in the body, primarily by cytochrome P450 enzymes in the liver. While the specific pathways for p-anisidine are not as extensively studied as its ortho-isomer, a plausible mechanism involves the formation of reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.

Caption: Plausible logical pathway for p-Anisidine toxicity.

Conclusion

p-Anisidine is a chemical of significant industrial and research importance. Its utility as a precursor in the synthesis of dyes and pharmaceuticals, and as a reagent in analytical chemistry, is well-established. However, its toxicity necessitates careful handling and a thorough understanding of its potential health hazards. The experimental protocols provided in this guide offer a starting point for researchers working with this versatile compound. Further research into its metabolic pathways and mechanisms of toxicity will be crucial for ensuring its safe use and for the development of safer alternatives in the future.

References

Synthesis and reaction mechanism of p-Anisidine

An In-depth Technical Guide on the Synthesis and Reaction Mechanism of p-Anisidine

Introduction

p-Anisidine (4-methoxyaniline) is a crucial organic intermediate extensively utilized in the manufacturing of dyes, pharmaceuticals, and perfumes.[1][2] It is a colorless crystalline solid that can appear grey-brown due to air oxidation.[2][3] This technical guide provides a comprehensive overview of the primary synthetic routes to p-Anisidine, detailing reaction mechanisms, experimental protocols, and quantitative data to support researchers, scientists, and professionals in drug development and chemical manufacturing. The focus is on the most prevalent and industrially significant methods, particularly the reduction of p-nitroanisole.

Core Synthetic Pathways

The synthesis of p-Anisidine is predominantly achieved through the reduction of a nitro group in a precursor molecule. The most common and industrially scalable methods start from p-nitroanisole, which itself can be synthesized from various starting materials.

Reduction of p-Nitroanisole

The reduction of p-nitroanisole is the most direct and widely used method for synthesizing p-Anisidine.[3][4] This transformation can be accomplished through several reducing systems, ranging from traditional chemical reduction to modern catalytic hydrogenation.

-

Traditional Chemical Reduction: Historically, reagents like iron powder in the presence of an acid (e.g., hydrochloric acid) or sodium sulfide (B99878) were employed.[1][2][4] While effective, these methods generate significant amounts of waste, leading to environmental concerns.[2]

-

Catalytic Hydrogenation: This is the preferred modern method due to its high efficiency, cleaner process, and the ability to recycle the catalyst.[5][6] Various catalysts are used to facilitate the reaction between p-nitroanisole and hydrogen gas (H₂).

Multi-step Synthesis from Benzene

A lengthier, yet illustrative, synthetic route begins with benzene. This pathway involves several key aromatic substitution reactions.[7]

-

Bromination: Benzene is first converted to bromobenzene.[7]

-

Nitration: Bromobenzene undergoes nitration to form 4-bromonitrobenzene.[7]

-

Nucleophilic Substitution: The bromide is displaced by a methoxy (B1213986) group to yield 4-methoxynitrobenzene (p-nitroanisole).[7]

-

Reduction: The final step involves the reduction of the nitro group to an amine, yielding p-Anisidine.[7]

Reaction Mechanisms

The core of p-Anisidine synthesis lies in the reduction of the nitro group of p-nitroanisole. The mechanism for catalytic hydrogenation, the most common industrial method, involves the transfer of hydrogen atoms from the catalyst surface to the nitro group.

The process can be summarized as follows:

-

Adsorption: Both hydrogen gas (H₂) and the p-nitroanisole substrate adsorb onto the surface of the metal catalyst (e.g., Pt, Ni, Ru).

-

Hydrogen Activation: The H-H bond in H₂ is cleaved, and individual hydrogen atoms bind to the catalyst surface.

-

Stepwise Reduction: The nitro group (-NO₂) is reduced in a stepwise manner. This involves the formation of several intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species.

-

Amine Formation: The hydroxylamino intermediate is further reduced to the final amino group (-NH₂).

-

Desorption: The final product, p-Anisidine, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Quantitative Data Summary

The efficiency of p-Anisidine synthesis via catalytic hydrogenation is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Catalytic Systems for p-Nitroanisole Hydrogenation

| Catalyst System | Temperature (°C) | Hydrogen Pressure (MPa) | Solvent | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Raney-RuNiC (20wt% Ru) | 100 | 1.0 - 1.5 | THF | 2 | 100 | >99.0 | [2] |

| 10% Pt/C | 40 | 0.4 | Methanol | 7 | High | N/A | [8] |

| Ni-Mo-B or Ni-Co-P | 80 - 150 | 0.3 - 1.0 | None | N/A | High | >99.7 | [5] |

| Quaternary (Ni, Mo, Co, Li) | N/A | N/A | N/A | N/A | N/A | >99.0 (purity) | [6] |

Table 2: Physical and Chemical Properties of p-Anisidine

| Property | Value | Reference |

| CAS Number | 104-94-9 | [1][3] |

| Molecular Formula | C₇H₉NO | [1][3] |

| Molar Mass | 123.155 g·mol⁻¹ | [3] |

| Melting Point | 56 to 59 °C | [3] |

| Boiling Point | 243 °C | [3] |

| Solubility in Water | Sparingly soluble (21 g/L) | [3][9] |

| Appearance | White to light reddish-brown solid | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of p-Anisidine. Below are protocols for two common laboratory-scale synthesis methods.

Protocol 1: Catalytic Hydrogenation using Raney-RuNiC

This protocol is based on the liquid-phase hydrogenation of p-nitroanisole.[2]

Materials and Equipment:

-

p-Nitroanisole (5g)

-

Raney-RuNiC catalyst (0.65g)

-

Tetrahydrofuran (THF) (15mL)

-

High-pressure stainless steel autoclave (e.g., 70mL) with magnetic stirring and temperature control

-

Hydrogen gas (99.99% purity)

-

Gas chromatograph (GC) for analysis

Procedure:

-

Charge the stainless steel autoclave with p-nitroanisole, THF, and the Raney-RuNiC catalyst.[2]

-

Seal the reactor and purge it with nitrogen gas to remove air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1.5 MPa).[2]

-

Heat the mixture to the target temperature (e.g., 100°C) while stirring.[2]

-

Maintain the reaction conditions for a set duration (e.g., until hydrogen uptake ceases or for a predetermined time like 2 hours).[2]

-

After the reaction is complete, cool the autoclave to room temperature using a cooling water bath.[2]

-

Carefully vent the excess hydrogen gas.

-

Open the reactor, separate the catalyst from the reaction mixture by filtration. The catalyst can be stored for recycling.

-

Analyze a sample of the reaction mixture by GC to determine conversion and selectivity.[2]

-

The solvent (THF) can be removed by rotary evaporation to yield crude p-Anisidine, which can be further purified by crystallization or distillation.

Protocol 2: Amination of an Aryl Halide

This protocol describes a laboratory synthesis from an aryl halide using a copper-catalyzed amination reaction.[1]

Materials and Equipment:

-

Aryl iodide or bromide (e.g., 4-iodoanisole) (1 mmol)

-

Copper(I) iodide (CuI) (19mg, 0.1 mmol)

-

N,N'-Dimethylethylenediamine (DMEDA) (13mg, 0.15 mmol)

-

Aqueous Ammonia (B1221849) (NH₄OH, 27% NH₃ in H₂O) (1.5 mL)

-

Dimethyl sulfoxide (B87167) (DMSO) (0.5 mL)

-

10mL sealed tube

-

Argon (Ar) gas supply

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

To a 10mL sealed tube, add the aryl halide, CuI, and DMEDA.[1]

-

Add the aqueous ammonia and DMSO to the tube.[1]

-

Flush the tube with Argon gas to create an inert atmosphere and then cap it securely.[1]

-

Place the sealed tube in a heating block and stir the solution at 110-130°C for the required time (e.g., 24 hours).[1]

-

After the reaction, cool the resulting suspension to room temperature.[1]

-

Add a saturated aqueous Na₂SO₄ solution (5mL) to the tube.[1]

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20mL).[1]

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the residue by flash column chromatography to obtain the desired p-Anisidine.[1]

Conclusion

The synthesis of p-Anisidine is a well-established process, with catalytic hydrogenation of p-nitroanisole being the most environmentally benign and high-yielding method suitable for industrial production.[2][5] The choice of catalyst and optimization of reaction parameters such as temperature and pressure are critical for achieving high conversion and selectivity.[2] The protocols and data presented in this guide offer a solid foundation for the reproducible synthesis and further study of this important chemical intermediate.

References

- 1. p-Anisidine synthesis - chemicalbook [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. p-Anisidine - Wikipedia [en.wikipedia.org]

- 4. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]

- 7. homework.study.com [homework.study.com]

- 8. CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole - Google Patents [patents.google.com]

- 9. p-Anisidine for synthesis 104-94-9 [sigmaaldrich.com]

p-Anisidine solubility in organic solvents

An In-depth Technical Guide on the Solubility of p-Anisidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisidine, also known as 4-methoxyaniline, is an aromatic organic compound with the chemical formula CH₃OC₆H₄NH₂. It serves as a crucial intermediate in the synthesis of a variety of products, including dyes, pharmaceuticals, and liquid crystals.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

This technical guide provides a comprehensive overview of the solubility of p-anisidine in various organic solvents. It includes qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflow diagrams to guide experimental design.

Core Principles of p-Anisidine Solubility

The solubility of p-anisidine is governed by its molecular structure, which features both a polar amino group (-NH₂) and a moderately nonpolar methoxybenzene moiety. This amphiphilic nature allows for a range of interactions with different solvents. The principle of "like dissolves like" is a useful starting point for predicting solubility.[3]

-

Polarity : The presence of the amino and methoxy (B1213986) groups imparts polarity to the molecule, suggesting good solubility in polar organic solvents.[3]

-

Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen of the amino group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be effective at dissolving p-anisidine.

-

pH Dependence : In acidic conditions, the amino group can be protonated to form a salt, which significantly increases its solubility in polar solvents, including aqueous solutions.[3]

Solubility Data

Quantitative solubility data for p-anisidine in a wide range of organic solvents at various temperatures is not extensively available in public literature. However, qualitative descriptions and some quantitative data provide a good understanding of its solubility profile.

Qualitative Solubility

p-Anisidine is generally described as soluble or very soluble in a variety of common organic solvents.

| Solvent Class | Solvent Examples | Qualitative Solubility Description | Citations |

| Alcohols | Methanol (B129727), Ethanol | Very Soluble | [1] |

| Ethers | Diethyl Ether | Very Soluble | [4][5] |

| Ketones | Acetone | Soluble | [4][5] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | [4][5] |

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble | [6] |

| Esters | Ethyl Acetate | Slightly Soluble | [7] |

| Nitriles | Acetonitrile (B52724) | Soluble | [8] |

| Non-polar Hydrocarbons | Hexane | Limited Solubility | [3] |

Quantitative Solubility

The most consistently reported quantitative solubility data for p-anisidine is in water.

| Solvent | Temperature (°C) | Solubility (g/L) | Citations |

| Water | 20 | 21 |

Experimental Protocols for Solubility Determination

Accurate determination of p-anisidine solubility requires robust experimental methods. The following sections detail three common techniques: the gravimetric method, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectroscopy.

Gravimetric Method

This classic method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute by evaporating the solvent.[9]

Objective: To determine the solubility of p-anisidine in an organic solvent at a specific temperature.

Materials:

-

p-Anisidine (crystalline)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline p-anisidine to a glass vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained within ±0.1 °C.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any microscopic undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of p-anisidine (57-59 °C).

-

Once the solvent is completely removed, place the vial in an oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved.

-

Cool the vial in a desiccator and weigh it on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved p-anisidine by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved p-anisidine from the total mass of the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent or g/L of solvent.

-

Gravimetric Method Workflow

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is an instrumental technique that offers high precision and is suitable for determining the concentration of p-anisidine in a saturated solution.[10]

Objective: To determine the concentration of p-anisidine in a saturated solution using HPLC with UV detection.

Materials:

-

Saturated solution of p-anisidine prepared as described in the gravimetric method.

-

HPLC system with a UV detector, autosampler, and column oven.

-

A suitable reversed-phase HPLC column (e.g., C18).

-

Mobile phase (e.g., a mixture of acetonitrile and water or methanol and water).[8]

-

p-Anisidine standard of known purity.

-

Volumetric flasks and pipettes.

-

Solvent for dilution (same as the mobile phase or a component of it).

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of p-anisidine standard and dissolve it in a volumetric flask with the mobile phase to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.

-

-

HPLC Method Development:

-

Develop an HPLC method capable of separating p-anisidine from any potential impurities or degradation products. A typical starting point could be a C18 column with a mobile phase of acetonitrile and water, and UV detection at a wavelength of maximum absorbance for p-anisidine (around 240-254 nm).[8]

-

-

Calibration Curve:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the samples.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution of p-anisidine and filter it as described in the gravimetric method.

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of p-anisidine in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in desired units.

-

HPLC-Based Solubility Determination Workflow

UV-Vis Spectroscopic Method

This method is based on the Beer-Lambert law and is useful for aromatic compounds like p-anisidine that have a strong UV absorbance.[11]

Objective: To determine the concentration of p-anisidine in a saturated solution using UV-Vis spectroscopy.

Materials:

-

Saturated solution of p-anisidine.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

-

p-Anisidine standard.

-

The solvent of interest (must be UV transparent at the analysis wavelength).

-

Volumetric flasks and pipettes.

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of p-anisidine in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of p-anisidine of known concentration in the chosen solvent.

-

Prepare a series of standard solutions by diluting the stock solution.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution and filter it as described previously.

-

Dilute the saturated solution with the solvent to an absorbance value within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility in the saturated solution by accounting for the dilution factor.

-

Conclusion

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. grokipedia.com [grokipedia.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Anisidine - Wikipedia [en.wikipedia.org]

- 6. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdc.gov [cdc.gov]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Analytical Method [keikaventures.com]

- 11. researchgate.net [researchgate.net]